Cas no 479028-52-9 (tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate)

Tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate is a carbamate derivative featuring a cycloheptyl group and a hydroxyethyl substituent on the nitrogen center, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic transformations. The hydroxyethyl moiety enhances solubility and reactivity, making it suitable for further functionalization. Its structural features make it valuable in peptide coupling, heterocycle synthesis, and the development of bioactive molecules. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate structure
479028-52-9 structure
Product Name:tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate
CAS No:479028-52-9
MF:C14H27NO3
MW:257.369084596634
CID:2647784
PubChem ID:139937720
Update Time:2025-10-29

tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate
    • 479028-52-9
    • EN300-26665988
    • Inchi: 1S/C14H27NO3/c1-14(2,3)18-13(17)15(10-11-16)12-8-6-4-5-7-9-12/h12,16H,4-11H2,1-3H3
    • InChI Key: BBHWNNSCSHRXSP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(CCO)C1CCCCCC1)=O

Computed Properties

  • Exact Mass: 257.19909372Da
  • Monoisotopic Mass: 257.19909372Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 49.8Ų

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Additional information on tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate

Professional Introduction to Compound with CAS No. 479028-52-9 and Product Name: Tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate

The compound with the CAS number 479028-52-9 and the product name Tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural composition, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound consists of a tert-butyl group, a cycloheptyl moiety, and a 2-hydroxyethyl carbamate functional group, which collectively contribute to its distinct chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel carbamate-based compounds for their therapeutic potential. Carbamates are known for their versatility in pharmaceutical applications, often serving as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The Tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate molecule, with its specific substitution pattern, exhibits interesting pharmacological properties that make it a promising candidate for further investigation.

One of the key aspects that make this compound noteworthy is its structural design. The presence of the tert-butyl group enhances the lipophilicity of the molecule, which can be advantageous for drug absorption and distribution within the body. Additionally, the cycloheptyl moiety contributes to steric hindrance, potentially influencing binding interactions with biological targets. The 2-hydroxyethyl carbamate functional group introduces hydrophilicity and can affect solubility and metabolic stability.

Recent studies have highlighted the importance of optimizing molecular structure to improve pharmacokinetic profiles. The combination of lipophilic and hydrophilic regions in Tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate suggests potential for enhanced bioavailability and reduced toxicity. This balance is crucial for developing effective drugs that can be administered orally or through other non-invasive routes.

The compound's potential applications extend to various therapeutic areas. For instance, carbamate derivatives have shown promise in the treatment of neurological disorders due to their ability to cross the blood-brain barrier. The structural features of Tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate may make it suitable for developing novel therapeutics targeting central nervous system (CNS) diseases. Furthermore, its chemical stability makes it a viable candidate for formulation into long-acting injectables or sustained-release formulations.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. Molecular modeling studies on Tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate have revealed potential binding interactions with enzymes and receptors relevant to inflammation, pain management, and neuroprotection. These insights are invaluable for guiding experimental design and optimizing lead compounds.

In conclusion, the compound with CAS number 479028-52-9 and product name Tert-butyl N-cycloheptyl-N-(2-hydroxyethyl)carbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.

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